molecular formula C13H15Cl2NO B1295400 3',4'-Dichlorocyclohexanecarboxanilide CAS No. 15907-85-4

3',4'-Dichlorocyclohexanecarboxanilide

Cat. No.: B1295400
CAS No.: 15907-85-4
M. Wt: 272.17 g/mol
InChI Key: QNLPPYRKEBGGHV-UHFFFAOYSA-N
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Description

3’,4’-Dichlorocyclohexanecarboxanilide is a chemical compound with the molecular formula C₁₃H₁₅Cl₂NO and a molecular weight of 272170 It is characterized by the presence of two chlorine atoms attached to the cyclohexane ring and a carboxanilide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dichlorocyclohexanecarboxanilide typically involves the reaction of 3,4-dichlorocyclohexanecarboxylic acid with aniline. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the carboxanilide bond. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as toluene or xylene.

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dichlorocyclohexanecarboxanilide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dichlorocyclohexanecarboxanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

3’,4’-Dichlorocyclohexanecarboxanilide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,4’-Dichlorocyclohexanecarboxanilide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may act by inhibiting enzymes or receptors, thereby affecting cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects.

Comparison with Similar Compounds

3’,4’-Dichlorocyclohexanecarboxanilide can be compared with other similar compounds such as:

    3’,4’-Dichlorobenzanilide: Similar structure but with a benzene ring instead of a cyclohexane ring.

    3’,4’-Dichlorocyclohexanecarboxamide: Similar structure but with an amide group instead of a carboxanilide group.

Uniqueness

The presence of the cyclohexane ring and the carboxanilide group in 3’,4’-Dichlorocyclohexanecarboxanilide imparts unique chemical properties, making it distinct from other related compounds

Properties

IUPAC Name

N-(3,4-dichlorophenyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO/c14-11-7-6-10(8-12(11)15)16-13(17)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLPPYRKEBGGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166564
Record name 3',4'-Dichlorocyclohexanecarboxanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15907-85-4
Record name 3',4'-Dichlorocyclohexanecarboxanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015907854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4'-Dichlorocyclohexanecarboxanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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